molecular formula C12H14N2O5 B2848914 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid CAS No. 1707602-67-2

3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid

Cat. No.: B2848914
CAS No.: 1707602-67-2
M. Wt: 266.253
InChI Key: FTEPWICENSPALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound is particularly interesting due to its structural similarity to important neurotransmitters such as serotonin and melatonin .

Mechanism of Action

Target of Action

The compound 3-(2-aminoethyl)-1H-indol-6-ol, also known as tryptamine (TRA), is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which play key roles in the daily behavioral and physiological states of humans . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

The conformational flexibility of the ethylamine side chain in TRA plays an important role in its binding to receptor sites . The interaction of TRA with these receptors triggers a series of biochemical reactions that result in its various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

TRA and other indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The indole structure influences their antioxidant efficacy in biological systems . The radical scavenging by indolic compounds is strongly modulated by their functional residues . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar indole derivatives suggest that these compounds may have good bioavailability .

Result of Action

The result of the action of 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid is primarily observed at the molecular and cellular levels. Its interaction with various receptors triggers a cascade of biochemical reactions, leading to its diverse biological activities . These activities can influence the daily behavioral and physiological states of humans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of this compound . Furthermore, the presence of other substances in the environment, such as other neurotransmitters or drugs, can also influence the action of this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indol-6-ol typically involves the reaction of indole derivatives with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes several purification steps to remove impurities and ensure the final product meets the required specifications. Common methods include crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1H-indol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary widely but often include more complex indole derivatives with enhanced biological activity .

Scientific Research Applications

3-(2-aminoethyl)-1H-indol-6-ol has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-aminoethyl)-1H-indol-6-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor types makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPWICENSPALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.